molecular formula C17H17ClN2O3S B2401724 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 941886-48-2

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No. B2401724
M. Wt: 364.84
InChI Key: QSYUHDYAHKHLNT-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of compounds related to 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide. Patel and Dhameliya (2010) investigated the synthesis of similar compounds, evaluating their antibacterial and antifungal activities. These compounds demonstrated promising antibacterial properties, highlighting their potential as antimicrobials (Patel & Dhameliya, 2010).

Anti-Inflammatory and Anti-Tubercular Activities

Kalsi et al. (1990) synthesized derivatives with anti-inflammatory activity. These compounds were compared to non-steroidal anti-inflammatory drugs for their anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990). In 2018, Nimbalkar et al. reported on novel derivatives synthesized for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Heterocyclic Compound Synthesis

Basheer and Rappoport (2006) studied the synthesis of heterocyclic compounds, including 1,3-thiazolidines, which are structurally related to the compound . These findings contribute to the broader understanding of the synthesis and properties of such compounds (Basheer & Rappoport, 2006).

Antimicrobial Activities

Several studies have focused on the synthesis of compounds with antimicrobial properties. For example, Babu, Pitchumani, and Ramesh (2013) investigated β-lactam and thiazolidine-grafted compounds for their antimicrobial activities (Babu, Pitchumani, & Ramesh, 2013). Limban, Marutescu, and Chifiriuc (2011) synthesized and tested thiourea derivatives, demonstrating significant anti-pathogenic activity, especially against biofilm-forming strains (Limban, Marutescu, & Chifiriuc, 2011).

Protein Kinase Inhibition

Chekanov et al. (2014) reported the synthesis of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, identifying a potent inhibitor of human protein kinase CK2. This demonstrates the compound's relevance in the context of enzyme inhibition and potential therapeutic applications (Chekanov et al., 2014).

properties

IUPAC Name

2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYUHDYAHKHLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

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